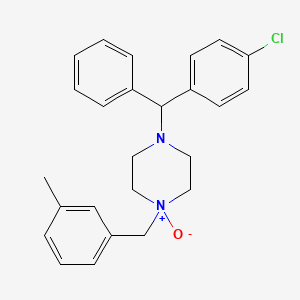
Pyrimidifen-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidifen-d5 is a deuterated analog of pyrimidifen, a potent insecticide and acaricide widely used in agriculture. The deuterium labeling in this compound makes it particularly useful in scientific studies to investigate the metabolism, pharmacokinetics, and bioactivity of pyrimidifen. Pyrimidifen itself is known for its effectiveness against a wide range of mites and insects harmful to fruits, vegetables, and tea .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidifen-d5 involves the incorporation of deuterium atoms into the pyrimidifen molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The general synthetic route for pyrimidifen involves the reaction of 5-chloro-6-ethyl-2-methylpyrimidin-4-amine with 2-(4-(2-ethoxyethyl)-2,3-dimethylphenoxy)ethylamine under specific conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure the incorporation of deuterium atoms. The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity and isotopic labeling .
Analyse Chemischer Reaktionen
Types of Reactions: Pyrimidifen-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or ethoxyethyl groups using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine or alcohol derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Pyrimidifen-d5 is extensively used in scientific research due to its deuterium labeling, which allows for detailed studies on:
Metabolism: Tracking the metabolic pathways and identifying metabolites.
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of pyrimidifen.
Bioactivity: Investigating the biological activity and efficacy of pyrimidifen in various models.
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and kinetics.
Biology and Medicine: Research on its effects on cellular processes and potential therapeutic applications.
Wirkmechanismus
Pyrimidifen-d5, like pyrimidifen, acts as a mitochondrial complex I electron transport inhibitor. It disrupts the mitochondrial electron transport chain by inhibiting NADH: ubiquinone oxidoreductase (complex I), leading to the interruption of ATP synthesis and causing cell death in target organisms . This mechanism makes it effective against a wide range of mites and insects .
Vergleich Mit ähnlichen Verbindungen
Pyrimidifen: The non-deuterated analog with similar insecticidal and acaricidal properties.
Spirotetramat: Another insecticide targeting mitochondrial complex I but with a different chemical structure.
Imidacloprid: A neonicotinoid insecticide with a different mode of action but used for similar agricultural applications.
Uniqueness: Pyrimidifen-d5’s uniqueness lies in its deuterium labeling, which provides distinct advantages in scientific research, such as improved stability and the ability to trace metabolic pathways more accurately.
Eigenschaften
CAS-Nummer |
1794979-20-6 |
|---|---|
Molekularformel |
C20H28ClN3O2 |
Molekulargewicht |
382.944 |
IUPAC-Name |
5-chloro-N-[2-[2,3-dimethyl-4-[2-(1,1,2,2,2-pentadeuterioethoxy)ethyl]phenoxy]ethyl]-6-ethylpyrimidin-4-amine |
InChI |
InChI=1S/C20H28ClN3O2/c1-5-17-19(21)20(24-13-23-17)22-10-12-26-18-8-7-16(9-11-25-6-2)14(3)15(18)4/h7-8,13H,5-6,9-12H2,1-4H3,(H,22,23,24)/i2D3,6D2 |
InChI-Schlüssel |
ITKAIUGKVKDENI-QKLSXCJMSA-N |
SMILES |
CCC1=C(C(=NC=N1)NCCOC2=C(C(=C(C=C2)CCOCC)C)C)Cl |
Synonyme |
5-Chloro-N-[2-[4-(2-ethoxyethyl-d5)-2,3-dimethylphenoxy]ethyl]-6-ethyl-4-pyrimidinamine; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(S)-1-(7-(N,N-Dimethylsulfamoyl)benzo[c][1,2,5]oxadiazol-4-yl)pyrrolidine-2-carbonyl chloride](/img/structure/B587428.png)










